N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide

Catalog No.
S12997673
CAS No.
651749-52-9
M.F
C13H21N3O
M. Wt
235.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutana...

CAS Number

651749-52-9

Product Name

N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide

IUPAC Name

N-(4-aminophenyl)-4-(dimethylamino)-N-methylbutanamide

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

InChI

InChI=1S/C13H21N3O/c1-15(2)10-4-5-13(17)16(3)12-8-6-11(14)7-9-12/h6-9H,4-5,10,14H2,1-3H3

InChI Key

DSXMDFJEUSOVSG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)N(C)C1=CC=C(C=C1)N

N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide is a chemical compound characterized by its unique structure, which includes an amine group and a dimethylamino moiety attached to a butanamide backbone. This compound is significant in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications.

  • Oxidation: N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized derivatives.
  • Reduction: The compound is susceptible to reduction reactions, which can be performed using lithium aluminum hydride to modify specific functional groups within its structure.
  • Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the aromatic ring, allowing for the introduction of new functional groups.

N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide exhibits various biological activities. It has been studied for its interactions with specific enzymes and proteins, particularly in the context of cancer research. The compound may inhibit histone deacetylase enzymes, leading to altered gene expression and potential anti-proliferative effects against certain cancer cell lines. This mechanism of action highlights its importance in therapeutic applications targeting epigenetic regulation.

The synthesis of N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide typically involves the reaction of 4-aminophenylamine with an appropriate acyl chloride under controlled conditions. A common method includes:

  • Starting Materials: 4-aminophenylamine and 4-dimethylaminobutanoyl chloride.
  • Reaction Conditions: The reaction is often conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
  • Purification: The final product is purified through recrystallization or chromatography techniques to ensure high yield and purity.

N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide has several applications:

  • Medicinal Chemistry: It serves as a potential therapeutic agent due to its ability to modulate enzyme activity and influence cellular processes.
  • Biochemical Probes: The compound is investigated for its role as a biochemical probe that can interact with specific proteins or enzymes, aiding in understanding biochemical pathways.
  • Industrial

Studies have shown that N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide interacts with various biological targets, particularly histone deacetylases. These interactions can lead to significant changes in gene expression patterns, influencing cellular behavior and potentially leading to therapeutic outcomes in cancer treatment. The compound's stability and degradation rates under different conditions are also crucial for its effectiveness as a therapeutic agent.

Several compounds share structural similarities with N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-(2-Aminophenyl)-2-methylbutanamideContains an amino group on a different positionExhibits different enzyme inhibition profiles
N-(4-Aminophenyl)-3-methylbutanamideSimilar amine structure but different acyl groupPotentially different biological activity
N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamideContains a pyrimidine ringMay exhibit enhanced pharmacological properties

The uniqueness of N-(4-Aminophenyl)-4-(dimethylamino)-N-methylbutanamide lies in its specific combination of functional groups and its potential for selective interaction with biological targets, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

235.168462302 g/mol

Monoisotopic Mass

235.168462302 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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